N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
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Overview
Description
N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a chemical compound that features a trifluoromethyl group, a tetrazole ring, and a cyclopentyl group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties
Preparation Methods
The synthesis of N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves several steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques, which involve the use of trifluoromethylating agents such as CF3I or CF3SO2Cl.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a nucleophilic substitution reaction where a cyclopentyl halide reacts with an appropriate nucleophile.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the tetrazole ring, often using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, thereby modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
N-cyclopentyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can be compared with similar compounds such as:
N-(4-cyano-3-trifluoromethylphenyl)methacrylamide: This compound also contains a trifluoromethyl group and is used in similar applications, but differs in its overall structure and specific properties.
Berotralstat: A drug containing a trifluoromethyl group, used for treating hereditary angioedema.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)11-5-3-4-10(8-11)14-20-22-23(21-14)9-13(24)19-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDRUANAEXUMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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